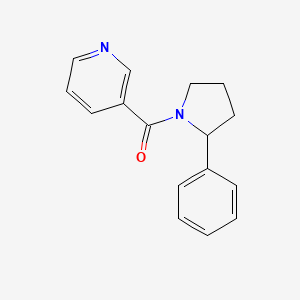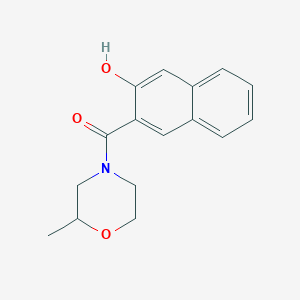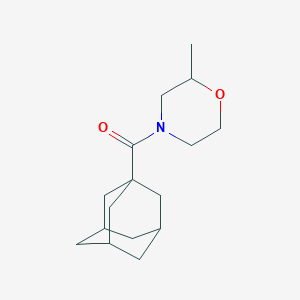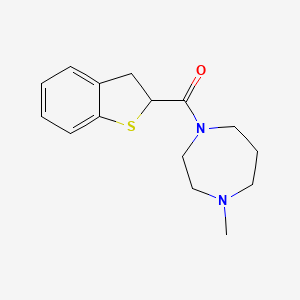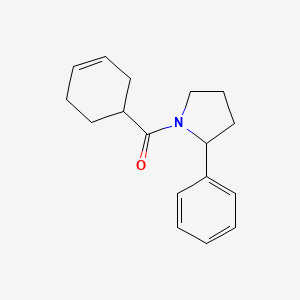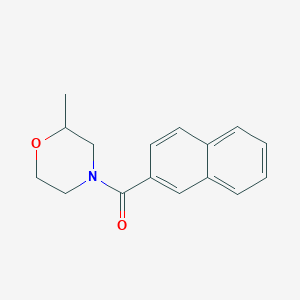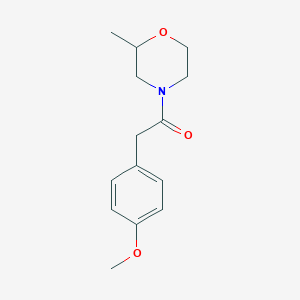
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone, also known as MMME, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. MMME is a ketone derivative that belongs to the class of arylalkyl ketones, which are known for their analgesic and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is not fully understood. However, it is believed to act on the central nervous system by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins that cause pain and inflammation. 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone may also act on the cancer cells by inducing apoptosis through the activation of caspase enzymes.
Biochemical and Physiological Effects:
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to have analgesic, anti-inflammatory, and anti-cancer effects in vitro. In animal studies, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to reduce the levels of inflammatory cytokines and decrease the formation of edema. 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has also been shown to inhibit the growth of cancer cells and induce apoptosis in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, its solubility in water is limited, which may affect its bioavailability in vivo. 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone also requires further studies to determine its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
There are several future directions for the study of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone. One direction is to investigate its potential therapeutic properties in other disease models, such as arthritis and multiple sclerosis. Another direction is to study its pharmacokinetics and pharmacodynamics to determine its optimal dosage and administration route. Additionally, further studies are needed to determine the safety and efficacy of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in vivo before it can be considered for clinical trials.
In conclusion, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone is a chemical compound that has shown potential therapeutic properties in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone as a therapeutic agent.
Métodos De Síntesis
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone can be synthesized through a multi-step process involving the reaction of 4-methoxyphenylacetic acid with thionyl chloride, followed by the reaction with 2-methylmorpholine and acetic anhydride. The resulting product is purified through recrystallization to obtain 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone in its pure form.
Aplicaciones Científicas De Investigación
2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been studied for its potential therapeutic properties in various scientific research fields, including neuroscience and cancer research. In neuroscience, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has shown promising results in reducing neuropathic pain and inflammation. In cancer research, 2-(4-Methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-1-(2-methylmorpholin-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-11-10-15(7-8-18-11)14(16)9-12-3-5-13(17-2)6-4-12/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFMDYXPGUDJXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCO1)C(=O)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methylmorpholin-4-yl)-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7492361.png)
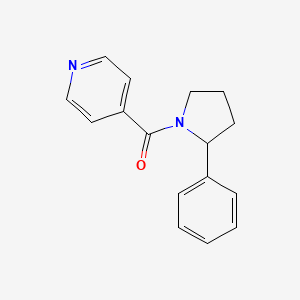
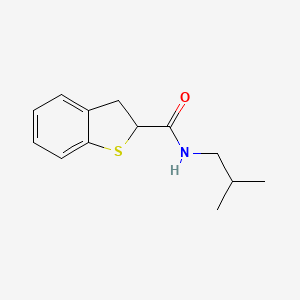
![[4-(3,5-Dimethylpyrazol-1-yl)phenyl]-(2-methylmorpholin-4-yl)methanone](/img/structure/B7492378.png)
